

# managing outgassing in EUV lithography with triphenylsulfonium nonaflate

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## Compound of Interest

Compound Name: *Triphenylsulfonium nonaflate*

Cat. No.: *B114817*

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## Technical Support Center: Managing Outgassing in EUV Lithography

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with **triphenylsulfonium nonaflate** (TPS-Nf) as a photoacid generator (PAG) in EUV photoresists.

## Troubleshooting Guide

This guide addresses common issues related to outgassing during EUV lithography experiments involving **triphenylsulfonium nonaflate**.

Problem / Observation	Potential Cause	Recommended Action
High Total Outgassing Signal	High Exposure Dose: Increased EUV dosage leads to more significant degradation of the photoresist and PAG, increasing outgassing. <a href="#">[1]</a>	1. Verify and optimize the exposure dose. Higher doses may be necessary for certain processes but can increase outgassing and line edge roughness. <a href="#">[1]</a> 2. Correlate the outgassing signal with the dose-to-clear to find an optimal balance.
High PAG Concentration: The concentration of TPS-Nf directly impacts the quantity of outgassed byproducts, such as benzene. <a href="#">[2]</a>	1. Review the photoresist formulation. If possible, experiment with lower TPS-Nf concentrations. 2. Ensure uniform distribution of the PAG within the polymer film. <a href="#">[3]</a>	
Residual Solvent: Solvents like propylene glycol monomethyl ether (PGME) or propylene glycol methyl ether acetate (PGMEA) remaining in the resist film can contribute to outgassing. <a href="#">[4]</a>	1. Optimize the post-apply bake (PAB) temperature and time to effectively remove residual casting solvent. 2. Characterize solvent outgassing by performing a baseline measurement with heating but without EUV exposure.	
Contamination of EUV Optics	Line-of-Sight Contamination: Outgassed species, particularly hydrocarbons, can travel in the vacuum environment and deposit on nearby optics, reducing their reflectivity. <a href="#">[5]</a>	1. Implement a gas lock system or differential pumping to mitigate the flow of contaminants from the wafer to the optics. <a href="#">[5]</a> 2. Ensure the vacuum chamber has adequate pumping speed to quickly remove outgassed molecules. <a href="#">[6]</a>

**Vacuum Induced Outgassing:**  
The vacuum environment itself can cause volatile components to outgas even before EUV exposure.<sup>[3]</sup>

1. Introduce a pump-down delay (~2 minutes) after loading the wafer into the vacuum chamber before moving it near the optics to allow for initial vacuum-induced outgassing to subside.

[3]

**Inconsistent Results Between Experiments**

**Environmental Factors:**  
Humidity and delay times between exposure and post-exposure bake (PEB) can affect acid-driven deprotection and subsequent outgassing.<sup>[4]</sup>

1. Control the ambient environment where wafers are stored and handled. Storing samples under vacuum or in a nitrogen-purged environment can reduce environmental effects.<sup>[4]</sup> 2. Standardize the delay time between EUV exposure and PEB to ensure process repeatability.

**Inadequate Background Measurement:** Failing to subtract the background signal from the system can lead to inaccurate quantification of resist-specific outgassing.<sup>[7]</sup>

1. Perform a background measurement under identical conditions (including EUV exposure on a bare wafer) without the photoresist.<sup>[6]</sup> 2. Subtract the background spectrum from the sample spectrum to isolate the outgassing from the resist.<sup>[7]</sup>

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary outgassing products from a photoresist containing **triphenylsulfonium nonaflate** (TPS-Nf) during EUV exposure?

**A1:** The primary outgassing species originate from the decomposition of both the PAG and the polymer matrix. For TPS-Nf, a significant byproduct is benzene, which results from the

breakdown of the triphenylsulfonium cation.[2] Other fragments can be generated from the nonaflate anion and the polymer backbone, depending on its chemical structure.

**Q2: How does EUV radiation induce the decomposition of **triphenylsulfonium nonaflate**?**

A2: EUV radiation (13.5 nm / 92 eV) is primarily absorbed by the polymer matrix, not directly by the PAG.[8] This absorption generates high-energy primary photoelectrons (~80 eV).[2] These primary electrons then create a cascade of low-energy secondary electrons. It is these secondary electrons that interact with the TPS-Nf molecules, leading to dissociative electron attachment and subsequent decomposition to generate the acid and other byproducts.[8][9]

**Q3: Does the photoresist film thickness influence the outgassing rate?**

A3: For film thicknesses in the range of 50-125 nm, the distribution of outgassed species has been found to have a negligible dependence on thickness.[2] However, the total outgassing signal can be considered a bulk effect, so significant changes in thickness outside this range may influence the results.[6]

**Q4: What techniques are used to measure and identify outgassing species?**

A4: The most common technique is Residual Gas Analysis (RGA), which uses a mass spectrometer (typically a quadrupole mass spectrometer) to identify and quantify the volatile species released during EUV exposure in a high-vacuum environment.[6][7] Other methods include witness plate testing, where a sample mirror is exposed to the outgassing products and later analyzed for contamination.[6]

**Q5: How does the exposure dose quantitatively affect PAG degradation and outgassing?**

A5: Outgassing and PAG degradation increase with higher EUV doses. In one study using an ESCAP-type photoresist, a dose of 60 mJ/cm<sup>2</sup> resulted in a 30% loss of fluorine from the PAG anion, indicating significant degradation during exposure.[1] Another study quantified the efficiency of PAG reactions for TPS-Nf, finding that benzene outgassing accounted for 0.13 "PAG reactions" per EUV photon absorbed for every 1 wt% of TPS-Nf added to the resist.[2]

## Quantitative Data Summary

The following table summarizes key quantitative data related to outgassing from photoresists containing **triphenylsulfonium nonaflate** under EUV exposure.

Parameter	Value	Photoresist System	Source
PAG Reaction Efficiency	0.13 "PAG reactions" (benzene outgassing) per absorbed EUV photon per 1 wt% TPS-Nf	HS-TBA polymer with 4 wt% TPS-Nf	[2]
Energy per Outgassing Event	~22.4 eV/outgassing event	HS-TBA polymer with TPS-Nf (HS-TBA-H)	[2]
PAG Degradation (Fluorine Loss)	~30% loss at 60 mJ/cm <sup>2</sup>	Environmentally Stable Chemically Amplified Photoresist (ESCAP)	[1]
Neutral Outgassing Escape Length	~60 - 80 nm	HS-TBA polymer with TPS-Nf (HS-TBA-H)	[2]

## Experimental Protocols

### Protocol: Outgassing Measurement using Residual Gas Analysis (RGA)

This protocol outlines a generalized procedure for measuring photoresist outgassing during EUV exposure.

#### 1. Sample Preparation:

- Spin-coat the photoresist containing **triphenylsulfonium nonaflate** onto a silicon wafer to the desired thickness.
- Perform a post-apply bake (PAB) on a hotplate to remove residual solvent. The temperature and time should be optimized for the specific resist formulation.

#### 2. System Setup and Background Measurement:

- Load a clean, uncoated silicon wafer into the vacuum test chamber.
- Pump the chamber down to a high vacuum base pressure (e.g.,  $1.0 \times 10^{-6}$  Pa).
- Perform a background RGA scan while irradiating the blank wafer with EUV light under the same conditions intended for the sample. This establishes the baseline signal of the system.  
[\[6\]](#)[\[7\]](#)

#### 3. Sample Measurement:

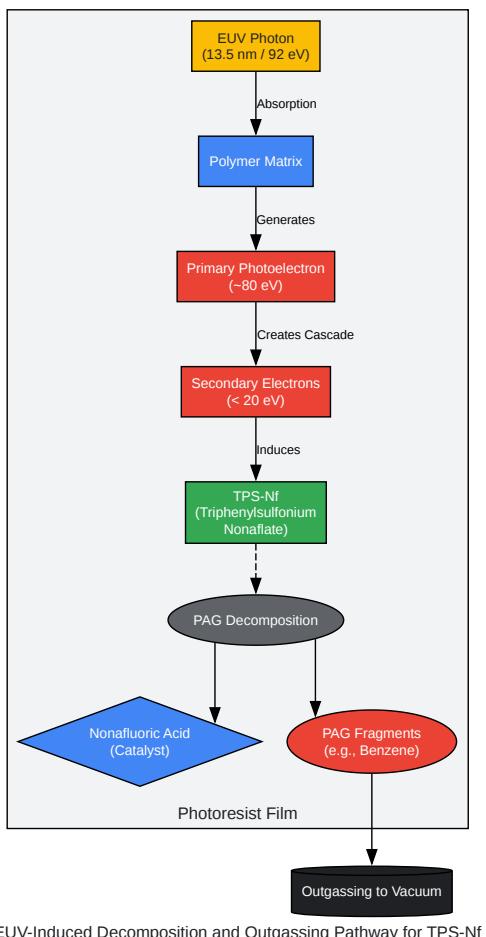
- Vent the chamber and replace the blank wafer with the photoresist-coated wafer.
- Pump the chamber down to the same base pressure. It is recommended to allow for a stabilization period (~2 minutes) to mitigate initial vacuum-induced outgassing before proceeding.[\[3\]](#)
- Expose a specific area of the wafer to EUV radiation (wavelength 13.5 nm).[\[7\]](#) The dose should be controlled and monitored.
- During exposure, use the quadrupole mass spectrometer to continuously sample the chamber atmosphere, recording the partial pressures of mass-to-charge ratios (m/z) from 1-200 amu.

#### 4. Data Analysis:

- Subtract the background RGA spectrum (from Step 2) from the sample RGA spectrum to obtain the net outgassing signal from the photoresist.[\[7\]](#)
- Identify the outgassed species by comparing the peaks in the mass spectrum to known fragmentation patterns (e.g., m/z = 78 for benzene).
- Calculate the outgassing rate based on the difference in partial pressure, the known pumping speed of the vacuum system, and the exposed area.[\[6\]](#)

## Visualizations

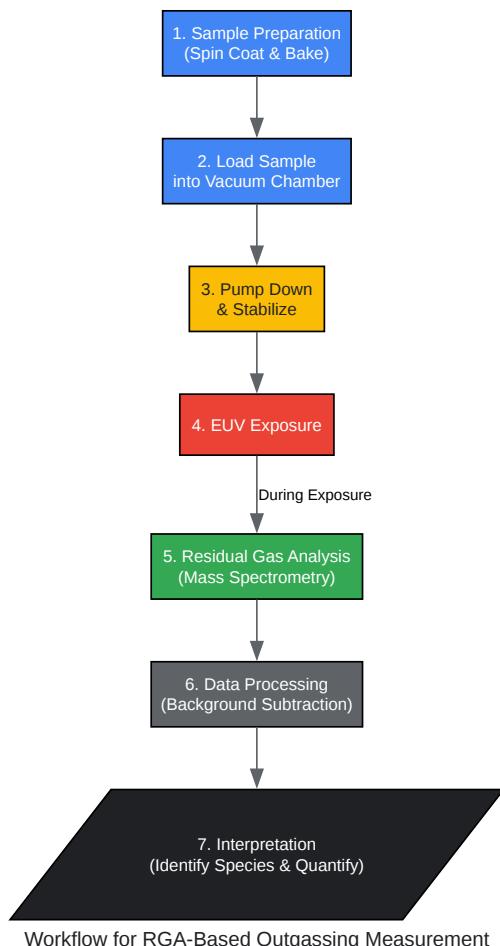
### EUV-Induced Outgassing Mechanism



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Caption: Logical flow of EUV photon absorption to TPS-Nf decomposition and outgassing.

## Experimental Workflow for Outgassing Measurement



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Caption: Step-by-step experimental workflow for measuring photoresist outgassing.

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